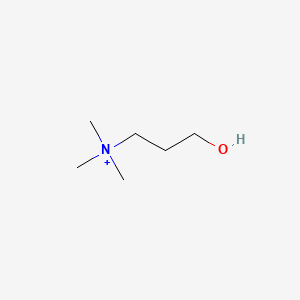
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid is a synthetic amino acid derivative characterized by the presence of an acetamidoethylsulfanyl group attached to the second carbon of the aminopropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-cysteine and acetamidoethyl bromide.
Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Thioether Formation: The protected L-cysteine is then reacted with acetamidoethyl bromide to form the thioether linkage.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially modifying their activity.
Pathways Involved: It may influence pathways related to oxidative stress and redox regulation, thereby exerting its effects.
相似化合物的比较
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetylcysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.
S-ethylcysteine: A synthetic derivative with an ethyl group attached to the sulfur atom.
Uniqueness:
Thioether Linkage: The presence of the acetamidoethylsulfanyl group distinguishes (2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid from other similar compounds.
属性
CAS 编号 |
20662-33-3 |
|---|---|
分子式 |
C7H14N2O3S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI 键 |
NTYDEVWJGFRRKF-LURJTMIESA-N |
SMILES |
CC(=O)NCCSCC(C(=O)O)N |
手性 SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)N |
规范 SMILES |
CC(=O)NCCSCC(C(=O)O)N |
同义词 |
ENATL epsilon-N-acetylthialysine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1200067.png)
![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)




![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)
